D-Tagatose-13C -

D-Tagatose-13C

Catalog Number: EVT-12539162
CAS Number:
Molecular Formula: C6H12O6
Molecular Weight: 181.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Tagatose-13C is a stable isotopic form of D-tagatose, a naturally occurring ketohexose sugar that is structurally similar to fructose. It is classified as a rare sugar due to its low natural abundance and unique properties, which make it of significant interest in various scientific fields, including nutrition, biochemistry, and pharmaceuticals. The incorporation of the carbon-13 isotope allows for enhanced tracking and analysis in metabolic studies and other research applications.

Source and Classification

D-Tagatose is derived from D-galactose through enzymatic or chemical processes. It is classified as a monosaccharide within the category of ketohexoses. The specific isotopic variant, D-Tagatose-13C, is produced through methods that enrich the compound with carbon-13, enabling detailed studies of its metabolic pathways and interactions in biological systems.

Synthesis Analysis

Methods

The synthesis of D-Tagatose-13C can be achieved through several methods:

  1. Enzymatic Method: Utilizing L-arabinose isomerase, D-galactose is converted into D-tagatose. This method has shown to achieve high conversion rates under optimized conditions (pH 5 to 9) without the need for metal ion activators .
  2. Chemical Method: D-galactose can also be chemically converted into D-tagatose using calcium hydroxide as a catalyst under alkaline conditions. This process involves forming an insoluble complex with D-tagatose, which is subsequently liberated through acid treatment .
  3. Natural Sources: D-tagatose can be extracted from lactose hydrolysates, which are abundant in dairy by-products. The hydrolysis of lactose yields a mixture of glucose and galactose, from which D-tagatose can be selectively produced .

Technical Details

The enzymatic production method yields approximately 30% conversion efficiency after 36 hours at elevated temperatures (50°C) using recombinant strains of Pichia pastoris . The chemical synthesis route, while effective, may produce unwanted by-products and requires careful management of reaction conditions to minimize waste .

Molecular Structure Analysis

D-Tagatose has the molecular formula C6H12O6C_6H_{12}O_6 and features a six-carbon backbone with a ketone functional group at the second carbon position. Its structure can exist in both pyranose and furanose forms, with the pyranose form being more stable in aqueous solutions.

Data

The isotopic labeling with carbon-13 allows for precise NMR (Nuclear Magnetic Resonance) spectroscopy analysis, where chemical shifts provide insights into the molecular environment of each carbon atom within the structure . For example, distinct signals corresponding to anomeric carbons can be identified through advanced NMR techniques such as gHSQC (gradient heteronuclear single quantum coherence) spectroscopy.

Chemical Reactions Analysis

D-Tagatose participates in various biochemical reactions:

  1. Isomerization: The conversion from D-galactose to D-tagatose involves the rearrangement of functional groups facilitated by L-arabinose isomerase. This reaction mechanism includes nucleophilic attacks that lead to the formation of an enediol intermediate before yielding D-tagatose .
  2. Transfructosylation: D-tagatose can also serve as a substrate for synthesizing non-digestible oligosaccharides through transfructosylation reactions catalyzed by enzymes such as SacB .

Technical Details

The enzymatic reactions typically operate under mild conditions (temperature and pH), enhancing substrate specificity and minimizing by-product formation. Optimizing substrate concentrations significantly affects yield; for instance, varying ratios of sucrose to tagatose have demonstrated different maximum concentrations of products formed during enzymatic reactions .

Mechanism of Action

The mechanism by which D-tagatose exerts its effects involves its role as a low-calorie sweetener that influences glycemic responses. Upon ingestion, it undergoes fermentation in the gut microbiota, leading to the production of short-chain fatty acids that may positively affect metabolic health.

Data

Research indicates that D-tagatose does not spike insulin levels significantly compared to glucose, making it an appealing alternative sweetener for diabetic individuals . Its metabolic pathway can be traced using carbon-13 labeled compounds, allowing researchers to monitor its absorption and utilization in real-time.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 180.16 g/mol
  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water
  • Melting Point: Approximately 100°C

Chemical Properties

D-Tagatose exhibits properties typical of sugars, including reactivity with phenols under oxidative conditions and participation in Maillard reactions when heated with amino acids.

Relevant data on its stability indicates that it remains stable under acidic conditions but may degrade under prolonged exposure to high temperatures or extreme pH levels.

Applications

D-Tagatose has several scientific applications:

  1. Nutritional Studies: Its low caloric value makes it suitable for research on weight management and diabetes control.
  2. Food Industry: Used as a sweetener in low-calorie food products due to its sweetness comparable to sucrose.
  3. Pharmaceuticals: Investigated for potential applications in drug delivery systems due to its biocompatibility and metabolic effects.

Properties

Product Name

D-Tagatose-13C

IUPAC Name

(3S,4S,5R)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1/i2+1

InChI Key

BJHIKXHVCXFQLS-PEKYFXIPSA-N

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@@H](C(=O)[13CH2]O)O)O)O)O

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